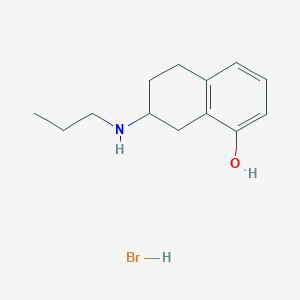
7-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a propylamino group attached to a tetrahydronaphthalenol backbone. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Amine Introduction: The propylamino group is introduced through a nucleophilic substitution reaction, often using propylamine as the nucleophile.
Reduction: The naphthalene ring is partially reduced to form the tetrahydronaphthalenol structure.
Salt Formation: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process is optimized for yield and purity, often involving:
Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Such as recrystallization and chromatography to achieve high purity.
Análisis De Reacciones Químicas
Types of Reactions
7-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Further reduction can lead to fully saturated naphthalene derivatives.
Substitution: The propylamino group can participate in substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including alkyl halides and acyl chlorides.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Fully saturated naphthalene derivatives.
Substitution Products: Various substituted naphthalenes depending on the reagents used.
Aplicaciones Científicas De Investigación
7-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.
Comparación Con Compuestos Similares
Similar Compounds
7-(Propylamino)-5,6,7,8-tetrahydronaphthalen-2-ol: A positional isomer with similar properties but different biological activity.
8-Amino-7-ethyltheophylline: Another compound with a similar structure but different functional groups.
Uniqueness
7-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its hydrobromide salt form enhances its solubility and stability, making it particularly useful in various applications.
Propiedades
| 81185-33-3 | |
Fórmula molecular |
C13H20BrNO |
Peso molecular |
286.21 g/mol |
Nombre IUPAC |
7-(propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide |
InChI |
InChI=1S/C13H19NO.BrH/c1-2-8-14-11-7-6-10-4-3-5-13(15)12(10)9-11;/h3-5,11,14-15H,2,6-9H2,1H3;1H |
Clave InChI |
NMDKIVHZKLVPLQ-UHFFFAOYSA-N |
SMILES canónico |
CCCNC1CCC2=C(C1)C(=CC=C2)O.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



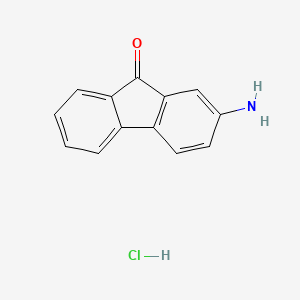
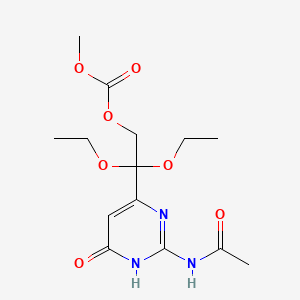


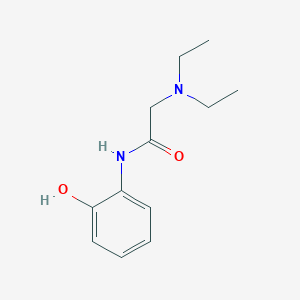
![2-Pyridinecarbamic acid, 6-amino-4-[[2-hydroxy-3-(methylphenylamino)propyl]amino]-5-nitro-, ethyl ester](/img/structure/B14419553.png)
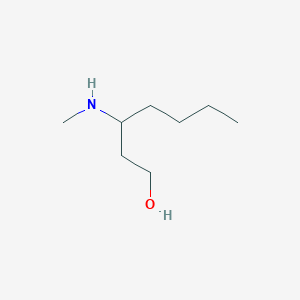

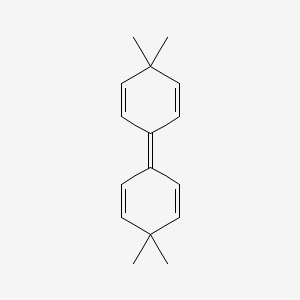
![4-Ethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14419586.png)
